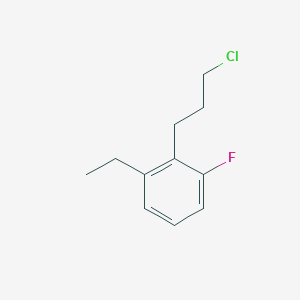
1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and a fluorine atom. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
The synthesis of 1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene can be achieved through several synthetic routes. One common method involves the alkylation of 2-ethyl-6-fluorobenzene with 1,3-dichloropropane in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out under reflux conditions in an aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction.
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反应分析
1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the fluorine-substituted benzene ring, using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include strong bases for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism by which 1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene exerts its effects depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular processes and pathways.
相似化合物的比较
1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has a similar 3-chloropropyl group but differs in the presence of additional methoxy and methyl groups, which can affect its chemical reactivity and applications.
3-Chloropropylsilanetriol: This compound contains a 3-chloropropyl group attached to a silanetriol moiety, making it useful in the synthesis of polysilsesquioxanes and other silicon-based materials.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity compared to other similar compounds.
生物活性
1-(3-Chloropropyl)-2-ethyl-6-fluorobenzene is a compound of growing interest in pharmaceutical and chemical research due to its potential biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C11H12ClF |
| Molecular Weight | 202.67 g/mol |
| IUPAC Name | This compound |
| CAS Number | [Insert CAS Number] |
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available starting materials such as 2-ethyl-6-fluorobenzene and 3-chloropropyl bromide.
- Reaction Conditions : The reaction is carried out under anhydrous conditions using solvents like dichloromethane or toluene.
- Catalysts : A base such as potassium carbonate may be used to facilitate the reaction.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, fluoroaryl compounds have shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating robust antibacterial properties .
The mechanism of action for this compound may involve interaction with bacterial cell membranes or enzymes, leading to cell lysis or inhibition of critical metabolic pathways. The presence of the fluorine atom is hypothesized to enhance lipophilicity, facilitating membrane penetration and increasing biological activity.
Case Studies
- Antibacterial Activity Study : In a study focusing on fluoroaryl compounds, it was found that derivatives similar to this compound displayed significant antibacterial effects against various strains of bacteria, including Escherichia coli and S. aureus. The compounds demonstrated a dose-dependent response in inhibiting bacterial growth .
- Genotoxicity Assessment : Structure-based assessments have indicated that compounds within this chemical class may exhibit genotoxic properties, raising concerns regarding their safety in pharmaceutical applications .
Research Findings
Recent studies have provided insights into the biological activity of related compounds:
- Antimicrobial Efficacy : Compounds structurally related to this compound have been shown to possess strong antimicrobial properties with potential applications in treating resistant bacterial infections.
- Cell Viability Tests : WST-1 assays demonstrated that certain fluoroaryl compounds significantly reduce cell viability in bacterial cultures, suggesting their potential as effective antimicrobial agents .
属性
分子式 |
C11H14ClF |
|---|---|
分子量 |
200.68 g/mol |
IUPAC 名称 |
2-(3-chloropropyl)-1-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C11H14ClF/c1-2-9-5-3-7-11(13)10(9)6-4-8-12/h3,5,7H,2,4,6,8H2,1H3 |
InChI 键 |
ZLJCDPRCWROPMM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)F)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















